molecular formula C13H17BrN2O B169701 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone CAS No. 160968-95-6

1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone

Cat. No. B169701
Key on ui cas rn: 160968-95-6
M. Wt: 297.19 g/mol
InChI Key: HCBRXGMGLQWCMH-UHFFFAOYSA-N
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Patent
US05387603

Procedure details

To a solution of 1-acetyl-5-(2-bromopropyl)-7-nitroindoline (50 g) in ethanol (1.5 l) was added platinum oxide (2.5 g), and the mixture was stirred at room temperature for 4 hours under an atmosphere of hydrogen. After the catalyst was filtered off, the filtrate was evaporated under reduced pressure to give 45 g of 1-acetyl-7-amino-5-(2-bromopropyl)indoline.
Name
1-acetyl-5-(2-bromopropyl)-7-nitroindoline
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:16][CH:17]([Br:19])[CH3:18])=[CH:10][C:11]=2[N+:13]([O-])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>C(O)C.[Pt]=O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:16][CH:17]([Br:19])[CH3:18])=[CH:10][C:11]=2[NH2:13])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetyl-5-(2-bromopropyl)-7-nitroindoline
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)[N+](=O)[O-])CC(C)Br
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)N)CC(C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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